For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 5-(3-Nitrophenyl)furan-2-carbaldehyde
This technical guide provides a comprehensive overview of the synthesis of 5-(3-Nitrophenyl)furan-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The document details the most effective synthetic methodologies, experimental protocols, and relevant chemical data to support research and development activities.
Chemical Identity and Properties
5-(3-Nitrophenyl)furan-2-carbaldehyde is a heterocyclic aromatic aldehyde. The presence of the furan ring, the conjugated aldehyde, and the nitrophenyl group makes it a versatile intermediate for the synthesis of more complex molecules with potential biological activity.
Table 1: Chemical Identifiers and Physicochemical Properties
| Identifier | Value |
| IUPAC Name | 5-(3-nitrophenyl)furan-2-carbaldehyde[1] |
| CAS Number | 13148-43-1[1][2] |
| Molecular Formula | C₁₁H₇NO₄[1][2] |
| Molecular Weight | 217.18 g/mol [1][2] |
| Appearance | Yellow powder[2] |
| Melting Point | 156-158 °C[2] |
| SMILES | O=Cc1ccc(o1)c2cccc(c2)--INVALID-LINK--[O-] |
| InChIKey | DXUACWQWQDJZMY-UHFFFAOYSA-N[1] |
Synthetic Methodologies
The synthesis of 5-(3-Nitrophenyl)furan-2-carbaldehyde is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a highly versatile and widely employed method for this transformation, offering good yields and broad functional group tolerance.[3] An alternative, though less detailed in the literature for this specific compound, is the Meerwein arylation.
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[4] For the synthesis of 5-(3-Nitrophenyl)furan-2-carbaldehyde, two main variations of this approach are feasible:
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Route A: Coupling of 5-bromofuran-2-carbaldehyde with 3-nitrophenylboronic acid.
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Route B: Coupling of 5-formylfuran-2-boronic acid with 1-bromo-3-nitrobenzene.
Both routes are expected to provide the desired product in good yields. The choice of route may depend on the commercial availability and stability of the starting materials.
Caption: Alternative Suzuki-Miyaura coupling routes.
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The key steps are:
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Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 5-bromofuran-2-carbaldehyde or 1-bromo-3-nitrobenzene) to form a palladium(II) intermediate.
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Transmetalation: The organoboron reagent (e.g., 3-nitrophenylboronic acid or 5-formylfuran-2-boronic acid) transfers its organic group to the palladium(II) complex, a process typically facilitated by a base.
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Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the active palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
The following protocols are representative procedures for the synthesis of 5-aryl-furan-2-carbaldehydes via Suzuki-Miyaura cross-coupling and can be adapted for the synthesis of the target compound.
This protocol outlines the reaction of 5-bromofuran-2-carbaldehyde with 3-nitrophenylboronic acid.
Table 2: Reagents and Conditions for Protocol 1
| Reagent/Parameter | Molar Eq. | Example Supplier | Notes |
| 5-Bromofuran-2-carbaldehyde | 1.0 | Sigma-Aldrich, TCI | Starting material |
| 3-Nitrophenylboronic acid | 1.2 | Combi-Blocks, Oakwood | Coupling partner |
| Pd(PPh₃)₄ | 0.05 | Strem, Acros Organics | Palladium catalyst |
| K₂CO₃ | 2.0 | Fisher Scientific | Base |
| 1,4-Dioxane/Water (4:1) | - | J.T.Baker | Solvent system |
| Reaction Temperature | Reflux (approx. 100 °C) | - | - |
| Reaction Time | 12-24 hours | - | Monitor by TLC |
Procedure:
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To a round-bottom flask, add 5-bromofuran-2-carbaldehyde (1.0 eq.), 3-nitrophenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
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Add the degassed solvent system (1,4-dioxane/water, 4:1).
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Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-(3-nitrophenyl)furan-2-carbaldehyde.
Caption: Experimental workflow for Suzuki-Miyaura synthesis.
Characterization Data
The synthesized 5-(3-Nitrophenyl)furan-2-carbaldehyde should be characterized to confirm its identity and purity.
Table 3: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aldehyde proton (singlet, ~9.7 ppm).- Furan protons (two doublets, ~7.0-7.8 ppm).- Nitrophenyl protons (multiplets, ~7.6-8.5 ppm). |
| ¹³C NMR | - Aldehyde carbonyl carbon (~177 ppm).- Aromatic and furan carbons in the range of ~110-160 ppm. |
| IR (KBr) | - C=O stretch (aldehyde) ~1670 cm⁻¹.- NO₂ stretches ~1530 and ~1350 cm⁻¹.- C-H stretches (aromatic) ~3100 cm⁻¹. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 217. |
Note: The exact chemical shifts in NMR spectra can vary depending on the solvent used.
Alternative Synthetic Route: Meerwein Arylation
The Meerwein arylation offers a potential alternative for the synthesis of 5-aryl-furan-2-carbaldehydes. This reaction typically involves the diazotization of an aniline followed by a copper-catalyzed reaction with an electron-rich alkene or heterocycle. For the synthesis of the target compound, this would involve the reaction of a diazonium salt derived from 3-nitroaniline with furan-2-carbaldehyde. While plausible, detailed protocols for this specific transformation are less common in the literature compared to the Suzuki-Miyaura coupling.
This guide provides a comprehensive starting point for the synthesis of 5-(3-Nitrophenyl)furan-2-carbaldehyde. Researchers should adapt and optimize the provided protocols based on their specific laboratory conditions and available resources. Standard laboratory safety procedures should be followed at all times.
